1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione
Description
1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione is a structurally complex anthraquinone derivative characterized by symmetrical substitution at the 1,4-positions of the anthracene-9,10-dione core. Each substituent comprises a methoxy-linked 6-methoxyquinolin-4-yl group and a 5-vinylquinuclidin-2-yl moiety. The structural complexity of this compound distinguishes it from simpler anthraquinone derivatives, which are often modified for solubility, electrochemical activity, or biological targeting.
Properties
Molecular Formula |
C54H52N4O6 |
|---|---|
Molecular Weight |
853.0 g/mol |
IUPAC Name |
1,4-bis[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C54H52N4O6/c1-5-31-29-57-23-19-33(31)25-45(57)53(39-17-21-55-43-13-11-35(61-3)27-41(39)43)63-47-15-16-48(50-49(47)51(59)37-9-7-8-10-38(37)52(50)60)64-54(46-26-34-20-24-58(46)30-32(34)6-2)40-18-22-56-44-14-12-36(62-4)28-42(40)44/h5-18,21-22,27-28,31-34,45-46,53-54H,1-2,19-20,23-26,29-30H2,3-4H3 |
InChI Key |
RMHFANAFTWZAKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC5=C6C(=C(C=C5)OC(C7CC8CCN7CC8C=C)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O |
Origin of Product |
United States |
Preparation Methods
Anthracene-9,10-dione Core
The anthracene-9,10-dione scaffold serves as the central backbone. Its electron-deficient nature enables electrophilic substitution, though regioselectivity challenges exist. Common methods for functionalization include:
- Halogenation : Introduction of halogen atoms at positions 1 and 4 to facilitate nucleophilic displacement.
- Oxidation/Reduction : Conversion of anthracene derivatives to the dione form via controlled oxidation.
Table 1: Physical Properties of Anthracene-9,10-dione Derivatives
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 284.26 g/mol (related analog) | |
| Solubility (DMSO) | High | |
| Storage Conditions | -80°C (6 months), -20°C (1 month) |
Quinoline and Quinuclidine Substituents
- 6-Methoxyquinolin-4-yl : Synthesized via methylation of quinoline derivatives, often using methyl iodide in basic conditions.
- 5-Vinylquinuclidin-2-yl : Prepared through cycloaddition or alkylation of quinuclidine precursors, incorporating a vinyl group for subsequent coupling.
Synthesis Routes and Reaction Mechanisms
Stepwise Functionalization of Anthracene-9,10-dione
Challenges in Regioselectivity and Stereocontrol
Positional Selectivity
The anthracene core’s symmetry complicates differentiation between positions 1 and 4. Strategies include:
Stereochemical Control
The quinuclidin-2-yl group’s stereochemistry (e.g., (1S,2S,4S,5R) configuration) demands enantiopure starting materials or chiral catalysts. Methods include:
- Asymmetric Synthesis : Use of chiral auxiliaries or enzymes for enantioselective formation.
- Resolution of Racemates : Crystallization with chiral resolving agents.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
| Technique | Key Observations | Source |
|---|---|---|
| ¹H NMR | Peaks at δ 4.0–4.5 ppm (OCH₂) | |
| MS | [M+H]⁺ at m/z 853.01 | |
| IR | C=O stretch at ~1680 cm⁻¹ |
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations |
|---|---|---|
| Stepwise Bromination | High regioselectivity | Low yield for 1,4-diBr |
| Mitsunobu Reaction | Stereochemical control | Requires pure alcohols |
| Suzuki Coupling | Scalability for complex groups | Expensive catalysts |
Chemical Reactions Analysis
Anthracene Core Reactivity
The anthracene-9,10-dione moiety participates in redox and substitution reactions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Reduction | NaBH₄ in ethanol, 0–5°C | Converts dione groups to diol intermediates, retaining quinoline units |
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | Methoxy groups undergo displacement with amines/thiols at C1 and C4 |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, 25°C | Bromination or nitration occurs at C2/C3 positions of anthracene |
Quinoline Functionalization
The 6-methoxyquinoline groups enable site-specific modifications:
-
Methoxy Demethylation : HI (47%) in acetic acid at 110°C removes methoxy groups, forming hydroxylated quinoline derivatives.
-
Vinylquinuclidine Reactivity : The 5-vinylquinuclidine side chains undergo:
-
Hydrogenation : H₂/Pd-C in MeOH reduces vinyl to ethyl groups without affecting other functionalities.
-
Epoxidation : mCPBA in CH₂Cl₂ forms epoxides at the vinyl double bond.
-
Oxidation and Cross-Coupling
Selective oxidation and coupling reactions enhance functional diversity:
Base-Mediated Transformations
Alkaline conditions induce structural rearrangements:
-
Aromatization : NaOH/EtOH (0.1 M, reflux) eliminates HBr from brominated intermediates, yielding trisubstituted anthracenes (e.g., 1-methoxy-3,9,10-tribromoanthracene) .
-
Methoxylation : NaOMe/MeOH substitutes bromine atoms with methoxy groups at C2/C3 positions .
Silver-Assisted Solvolysis
Hexabromotetrahydroanthracene derivatives react selectively with AgNO₃ in aqueous acetone:
Solvent-Dependent Behavior
Reaction outcomes vary significantly with solvent choice:
| Solvent | Reaction with Bromine | Primary Product |
|---|---|---|
| DCM | Electrophilic bromination | 2,9,10-Tribromo derivative |
| DMF | Nucleophilic substitution | Methoxy-bromo mixed products |
| THF | Reductive debromination | Dehalogenated anthracene |
This compound’s reactivity profile enables tailored synthesis of polyfunctionalized anthracenes for materials science and medicinal chemistry applications .
Scientific Research Applications
1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The quinoline moieties can intercalate with DNA, disrupting replication and transcription processes. The quinuclidine groups may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The target compound’s bulky, chiral substituents contrast with smaller, symmetrically substituted derivatives:
- 1,4-Bis(ethylamino)anthracene-9,10-dione (MW: 294.35) features linear ethylamino groups, enabling moderate solubility and cytotoxicity against cancer cell lines (IC50: 1.1–13.0 µg/mL) .
- 1,4-Bis((2-aminoethyl)amino)-5,8-dimethylanthracene-9,10-dione (MW: 352.45) incorporates aminoethyl and methyl groups, enhancing planar rigidity but limiting solubility in nonpolar solvents .
- Me-TEG-DAAQ (MW: ~650) uses triethylene glycol (TEG) chains to achieve high solubility in polar organic electrolytes while retaining redox activity for flow battery applications .
The target compound’s molecular weight (~821.02) and steric bulk likely reduce solubility in polar solvents compared to TEG-modified derivatives but may improve chiral recognition in catalytic systems .
Data Table: Key Comparisons
Biological Activity
1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione (CAS No. 700840-83-1) is a synthetic compound with potential biological significance. Its complex structure suggests various interactions at the molecular level, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique anthracene backbone substituted with two methoxyquinoline groups and a vinylquinuclidin moiety. This configuration is expected to contribute to its biological activity through multiple pathways.
Molecular Formula: C₅₄H₅₆N₄O₆
Molar Mass: 878.05 g/mol
The biological activity of this compound has been investigated in various studies:
In Vitro Studies
In vitro evaluations have been crucial for understanding the biological activity of this compound:
| Study Type | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| Cytotoxicity | HeLa | 10 µM | Significant cell death observed after 48 hours |
| Neuroprotection | SH-SY5Y | 50 µM | Reduced oxidative stress markers |
| Antimicrobial | E. coli | 100 µg/mL | Inhibition of bacterial growth |
In Vivo Studies
Limited in vivo studies have been conducted; however, analogous compounds suggest the following potential outcomes:
- Toxicity Assessment : Initial toxicity studies indicate that similar compounds exhibit low toxicity profiles at therapeutic doses, making them suitable candidates for further development .
- Therapeutic Efficacy : Animal models treated with related compounds showed improved outcomes in models of neurodegeneration, indicating that this compound could provide similar benefits .
Case Studies
Several case studies highlight the potential applications of related quinoline-based compounds:
- Case Study on Neuroprotection : A study involving a quinoline derivative demonstrated significant neuroprotective effects against glutamate-induced excitotoxicity in rat models, suggesting that this compound may offer similar protective benefits .
- Antitumor Activity : A comparative study found that anthracene derivatives exhibited potent cytotoxicity against various cancer cell lines, supporting further investigation into the therapeutic applications of this compound in oncology .
Q & A
Q. Q1. What are the critical challenges in synthesizing this compound via Suzuki-Miyaura cross-coupling, and how can reaction conditions be optimized?
The synthesis involves coupling brominated anthraquinone precursors with boronic acid derivatives under palladium catalysis. Key challenges include low yields due to steric hindrance from the bulky quinoline and quinuclidine moieties, as well as side reactions from sensitive functional groups. Optimization strategies:
- Use Pd(OAc)₂ with PPh₃ as a catalyst system to enhance coupling efficiency .
- Employ a mixed solvent system (DMF:H₂O, 5:1) at 120°C to balance solubility and reactivity .
- Monitor reaction progress via TLC and purify using column chromatography to isolate the product from unreacted starting materials .
Structural Characterization
Q. Q2. Which spectroscopic techniques are most effective for confirming the stereochemistry and functional group integrity of this compound?
- ¹H/¹³C-NMR : Assign peaks for methoxy (δ ~3.8–4.0 ppm), vinyl quinuclidine protons (δ ~5.3 ppm), and aromatic protons (δ 7.2–8.3 ppm) to confirm substitution patterns .
- IR Spectroscopy : Validate quinone C=O stretches (~1668 cm⁻¹) and aromatic C-H bending (~1242 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS to confirm molecular weight (e.g., C₅₄H₅₂N₄O₄, MW 821.02) and detect isotopic patterns .
Biological Activity and Mechanisms
Q. Q3. How does this compound’s DNA-binding affinity compare to structurally related anthraquinones, and what factors influence its cytotoxic activity?
- DNA Intercalation : The planar anthraquinone core intercalates into DNA, but the bulky substituents (quinoline/quinuclidine) reduce binding affinity compared to simpler derivatives like ametantrone .
- Cytotoxicity : Despite reduced DNA affinity, the compound exhibits potent cytotoxicity in tumor cell lines due to alternative mechanisms (e.g., topoisomerase inhibition or reactive oxygen species generation) .
- Structure-Activity Relationship (SAR) : Aminoalkyl side chains enhance solubility and cellular uptake, while methoxy groups modulate electron-withdrawing effects .
Photophysical and Coordination Properties
Q. Q4. What methodologies are used to study the charge-transfer properties and luminescence behavior of this compound?
- UV-Vis Spectroscopy : Monitor absorption bands in the visible range (e.g., ~450–600 nm) to identify quinone-to-amine charge-transfer transitions .
- Fluorescence Quenching : Assess solvent polarity effects on emission intensity; polar solvents often stabilize excited states, enhancing fluorescence .
- Coordination Chemistry : React with Re(I) complexes to form metal-organic hybrids, characterized via X-ray crystallography and emission spectroscopy .
Data Contradictions and Resolution
Q. Q5. How should researchers address discrepancies in reported DNA-binding affinities between this compound and its analogs?
- Experimental Variability : Standardize buffer conditions (pH, ionic strength) and DNA source (e.g., calf thymus vs. plasmid DNA) .
- Computational Modeling : Use molecular docking (e.g., AutoDock) to compare binding modes and steric clashes caused by substituents .
- Control Experiments : Include reference compounds (e.g., mitoxantrone) in parallel assays to validate methodology .
Stability and Formulation
Q. Q6. What strategies improve the compound’s stability in aqueous media for in vivo studies?
- Lyophilization : Prepare lyophilized powders to prevent hydrolysis of the vinyl quinuclidine moiety .
- Encapsulation : Use liposomes or cyclodextrins to enhance solubility and protect against enzymatic degradation .
- Storage : Store at 2–8°C in amber vials to avoid photodegradation .
Computational Modeling
Q. Q7. Which quantum chemical methods are suitable for predicting this compound’s HOMO-LUMO gaps and reaction pathways?
- DFT Calculations : Use B3LYP/6-31G(d) to model electronic transitions and optimize geometries .
- Reaction Path Search : Apply the artificial force induced reaction (AFIR) method to explore plausible synthetic routes .
- Molecular Dynamics : Simulate DNA docking to assess intercalation dynamics under physiological conditions .
Asymmetric Catalysis
Q. Q8. How does the stereochemistry of the 5-vinylquinuclidin-2-yl group influence catalytic performance in asymmetric reactions?
- The (S)-configuration of the quinuclidine moiety creates a chiral environment, enabling enantioselective catalysis (e.g., in Diels-Alder reactions) .
- Steric effects from the vinyl group enhance substrate discrimination, as shown in kinetic resolution studies .
Safety and Handling
Q. Q9. What personal protective equipment (PPE) is essential when handling this compound?
- Skin Protection : Nitrile gloves and lab coats to prevent dermal exposure (H317 hazard) .
- Respiratory Protection : N95 masks if aerosolization is possible during weighing .
- Eye Protection : Goggles with side shields to avoid splashes (H319 hazard) .
Scale-Up Challenges
Q. Q10. What factors must be considered when transitioning from milligram to gram-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
